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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum-molybdenum (Al-Mo)
sputtering targets, delving into their manufacturing, the sputtering process for thin film
deposition, the resultant film properties, and detailed experimental protocols for their
characterization. This document is intended to be a valuable resource for researchers and
professionals utilizing Al-Mo thin films in various advanced applications.

Introduction to Aluminum-Molybdenum Sputtering
Targets

Aluminum-molybdenum (Al-Mo) alloy sputtering targets are advanced materials used to deposit
thin films with a unique combination of properties, including high thermal stability, excellent
electrical conductivity, and good corrosion resistance.[1] These characteristics make Al-Mo thin
films suitable for a variety of high-tech applications, such as electrodes in thin-film transistors
(TFTs) for flat panel displays, interconnects in integrated circuits, and as back contact layers in
thin-film solar cells.[2][3] The ability to tune the film properties by adjusting the aluminum-to-
molybdenum ratio makes this material system highly versatile for research and development
purposes.[2]

Manufacturing of Al-Mo Sputtering Targets
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The performance of the sputtered thin film is intrinsically linked to the quality of the sputtering
target. Therefore, the manufacturing process of Al-Mo targets is critical and involves several
stringent steps to ensure high purity, density, and a homogenous microstructure.[3]

The primary manufacturing method for Al-Mo sputtering targets is powder metallurgy. This
process allows for precise control over the composition and microstructure of the final target.
The typical manufacturing workflow is as follows:

o Material Selection and Preparation: High-purity aluminum and molybdenum powders are
selected as the starting materials. The purity of the raw materials is crucial as impurities in
the target can be incorporated into the thin film, degrading its performance.

e Mixing and Blending: The powders are precisely weighed to achieve the desired atomic ratio
and then thoroughly mixed to ensure a homogeneous distribution of the constituent
elements.

o Compaction: The blended powder is compacted into a near-net shape using techniques such
as cold isostatic pressing (CIP) or hot isostatic pressing (HIP). HIP applies both high
temperature and high pressure simultaneously to achieve a high-density compact.

» Sintering: The compacted target is then sintered at a high temperature in a controlled
atmosphere (typically vacuum or an inert gas) to bond the powder particles together and
further increase the density.

» Finishing and Bonding: The sintered target is machined to the final desired dimensions and
surface finish. For enhanced cooling during the sputtering process, the target is often
bonded to a backing plate made of a material with high thermal conductivity, such as copper.

The final target is then rigorously tested for purity, density, grain size, and compositional
homogeneity to ensure it meets the stringent requirements for high-performance thin-film
deposition.

The Sputtering Process of Al-Mo Thin Films

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a
material onto a substrate. In the case of Al-Mo, DC magnetron sputtering is a commonly
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employed method. The process takes place in a vacuum chamber and can be summarized by
the following key steps:

Vacuum Generation: The sputtering chamber is evacuated to a high vacuum to remove any
residual gases that could contaminate the thin film.

e Process Gas Introduction: An inert gas, typically Argon (Ar), is introduced into the chamber at
a controlled low pressure.

e Plasma Generation: A high DC voltage is applied to the Al-Mo sputtering target (cathode),
causing the Ar gas to break down and form a plasma, which is a partially ionized gas
containing Ar ions and free electrons. A magnetic field behind the target confines the plasma
close to the target surface, increasing the ionization efficiency and thus the sputtering rate.

e Sputtering: The positively charged Ar ions are accelerated towards the negatively biased Al-
Mo target. The impact of these high-energy ions dislodges, or "sputters,” atoms of aluminum
and molybdenum from the target surface.

e Thin Film Deposition: The sputtered Al and Mo atoms travel through the vacuum chamber
and deposit onto a substrate, gradually building up a thin film of the Al-Mo alloy.

The properties of the resulting Al-Mo thin film are highly dependent on the sputtering
parameters, such as DC power, working pressure, substrate temperature, and the distance
between the target and the substrate.

Properties of Sputtered Al-Mo Thin Films

The addition of aluminum to molybdenum allows for the tailoring of various film properties. The
following tables summarize some of the key quantitative data available for sputtered Al-Mo thin
films.

Table 1: Electrical Properties of Sputtered Mo-Al Thin Films
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Al Content in Film (at. %)

Electrical Resistivity

Reference

(nQ-cm)
0 (Pure Mo) ~8 [4]
~10 ~100 [4]
25-35 ~200 [4]

Table 2: Sputtering Parameters and Resulting Properties of Pure Mo and Al Thin Films

. Working Substrate Resulting
. Sputtering .
Material Pressure Temperatur  Film Reference
Power (W)
(mTorr) e (°C) Property
Resistivity:
0.57 x 104
Mo 100-200 1.23 23 [5]
Q-cm (at
200W)
Sheet
) Resistance:
Al 80 5 Ambient [5]
0.196
Q/square
Resistivity:
0.6 Pa (2nd
Mo 120 (DC) Room Temp 1.02x10°> [6]
step)
Q-cm

Note: The data for Al-Mo alloys is limited in the publicly available literature. The table for pure

Mo and Al is provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the deposition and characterization of Al-Mo

thin films.
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Protocol for DC Magnetron Sputtering of Al-Mo Thin
Films

This protocol outlines the steps for depositing an Al-Mo thin film using a DC magnetron
sputtering system.

¢ Substrate Preparation:
1. Select a suitable substrate (e.g., silicon wafer, glass slide).

2. Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized
water for 10-15 minutes each.

3. Dry the substrate with a nitrogen gun.
4. Mount the substrate onto the substrate holder in the sputtering chamber.
e Sputtering System Preparation:
1. Ensure the Al-Mo sputtering target is correctly installed in the magnetron.
2. Evacuate the chamber to a base pressure of at least 5 x 10~° Torr.
o Deposition Process:

1. Introduce high-purity Argon (Ar) gas into the chamber, maintaining a working pressure
between 1 and 10 mTorr.

2. Set the desired substrate temperature (e.g., room temperature to 400 °C).
3. Apply a DC power to the Al-Mo target in the range of 100-500 W.

4. Initiate the plasma. It is advisable to pre-sputter the target for 5-10 minutes with the shutter
closed to remove any surface contaminants.

5. Open the shutter to begin the deposition of the Al-Mo thin film onto the substrate.

6. The deposition time will determine the final film thickness.
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7. After the desired deposition time, turn off the DC power, stop the Ar gas flow, and allow the
substrate to cool down in vacuum.

Sample Retrieval:
1. Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen).

2. Carefully remove the coated substrate for characterization.

Protocol for Thin Film Characterization

Sample Mounting: Mount the Al-Mo coated substrate on the sample stage of the X-ray
diffractometer.

Instrument Setup:

1. Use a Cu Ka radiation source (A = 1.5406 A).

2. Set the scan range (20) typically from 20° to 90°.

3. Choose a suitable step size (e.g., 0.02°) and scan speed.

Data Acquisition: Perform the 26-w scan to obtain the diffraction pattern.
Data Analysis:

1. Identify the diffraction peaks and compare them with standard diffraction patterns for Al,
Mo, and Al-Mo alloys to determine the crystal structure and phase composition.

2. Use the Scherrer equation to estimate the crystallite size from the peak broadening.

Sample Preparation: If the substrate is non-conductive, a thin conductive coating (e.g.,
carbon or gold) may need to be applied to prevent charging.

Instrument Setup:
1. Mount the sample on an SEM stub using conductive tape.

2. Insert the stub into the SEM chamber and evacuate to high vacuum.
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3. Apply an accelerating voltage (e.g., 5-20 kV).
e Imaging:
1. Focus the electron beam on the sample surface.

2. Adjust magnification and brightness/contrast to obtain clear images of the film's surface
morphology.

3. For cross-sectional analysis, the sample needs to be carefully cleaved or prepared using a
focused ion beam (FIB).

e Instrument Setup:
1. Place the Al-Mo coated substrate on the measurement stage.

2. Gently lower the four-point probe head onto the film surface. The four probes should be in
a straight line and equally spaced.

e Measurement:
1. Apply a constant current through the outer two probes.
2. Measure the voltage across the inner two probes.
 Calculation:

1. Calculate the sheet resistance (Rs) using the formula: Rs = (11/In(2)) * (V/1) for a thin film
on an insulating substrate.

2. Measure the film thickness (t) using a profilometer or ellipsometer.
3. Calculate the electrical resistivity (p) using the formula: p = Rs * t.

Visualizations

The following diagrams illustrate key processes and relationships in Al-Mo sputtering.
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Caption: DC Magnetron Sputtering Process for Al-Mo Thin Film Deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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